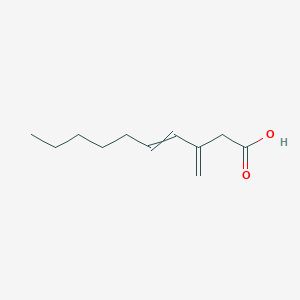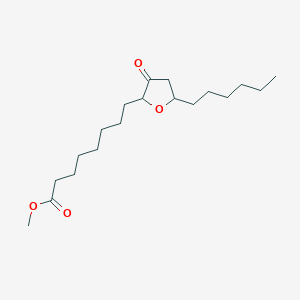
Methyl 8-(5-hexyl-3-oxooxolan-2-YL)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of octanoic acid, featuring a hexyl-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The hexyl-substituted oxolane ring is introduced through a series of organic reactions, including alkylation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and esters
Scientific Research Applications
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxolane ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include enzymatic hydrolysis and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: A simpler ester with similar reactivity but lacking the oxolane ring.
Methyl 8-(5-hexyl-2-furyl)octanoate: A structurally related compound with a furan ring instead of an oxolane ring
Uniqueness
Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate is unique due to its hexyl-substituted oxolane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90735-21-0 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-9-12-16-15-17(20)18(23-16)13-10-7-6-8-11-14-19(21)22-2/h16,18H,3-15H2,1-2H3 |
InChI Key |
VUQHRBADBUYGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)C(O1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


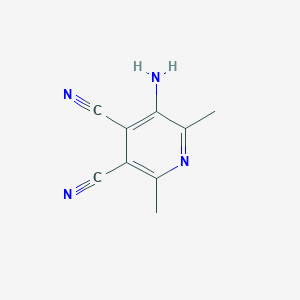

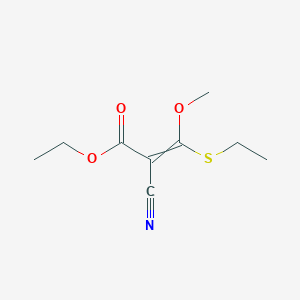
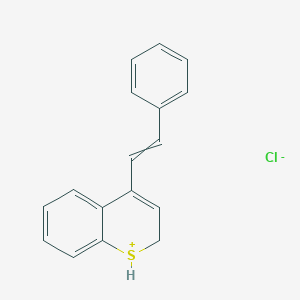
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
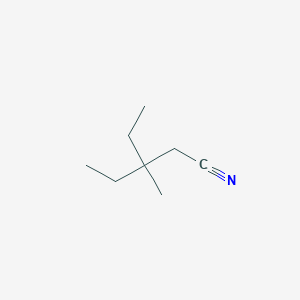
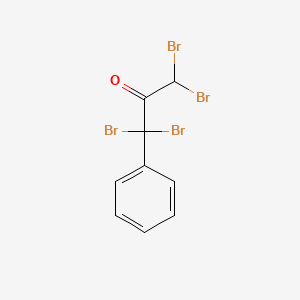
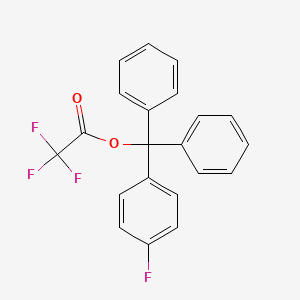

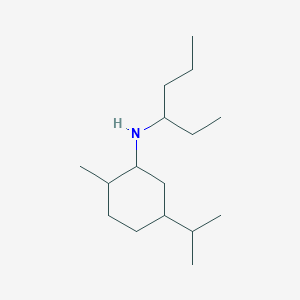
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
